molecular formula C11H8ClFN4O B8092760 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide

Cat. No.: B8092760
M. Wt: 266.66 g/mol
InChI Key: SJCBJESZNIEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide is a chemical compound with the molecular formula C11H8ClFN4O and a molecular weight of 266.66 g/mol This compound is characterized by the presence of a chloro group, a fluoro group, and a methylpyrazinyl group attached to a picolinamide core

Preparation Methods

The synthesis of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropicolinic acid and 5-methylpyrazine-2-amine.

    Reaction Conditions: The reaction involves the formation of an amide bond between the picolinic acid derivative and the pyrazine derivative. This is usually achieved through the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide can undergo various chemical reactions, including:

Scientific Research Applications

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Chloro-3-fluoro-N-(5-methylpyrazin-2-yl)picolinamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

6-chloro-3-fluoro-N-(5-methylpyrazin-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4O/c1-6-4-15-9(5-14-6)17-11(18)10-7(13)2-3-8(12)16-10/h2-5H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBJESZNIEYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C2=C(C=CC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.